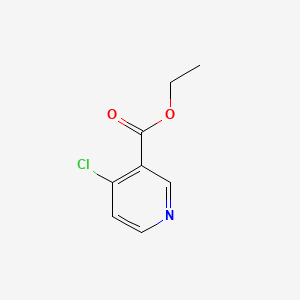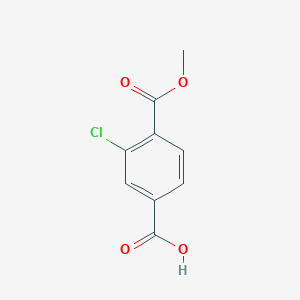![molecular formula C18H14Cl2Z B1591016 Zirconium, dichlorobis[(1,2,3,3a,7a-eta)-1H-inden-1-yl]- CAS No. 12148-49-1](/img/no-structure.png)
Zirconium, dichlorobis[(1,2,3,3a,7a-eta)-1H-inden-1-yl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Zirconium, dichlorobis[(1,2,3,3a,7a-eta)-1H-inden-1-yl]-, also known as Zirconium dichloride, is an inorganic compound and a member of the zirconium family. It is a white crystalline solid with a molecular weight of 219.07 g/mol and a melting point of 206°C. Zirconium dichloride has a wide range of applications in the chemical synthesis of organic compounds, as well as in the field of scientific research.
Scientific Research Applications
Water Adsorption
Zirconium-based metal-organic frameworks (Zr-MOFs), which include the compound , are highly valued for their water adsorption properties. This application is crucial in environments where controlling moisture is essential, such as in the storage of sensitive pharmaceuticals or electronics. The high thermal and hydrolytic stability of Zr-MOFs makes them suitable for these purposes .
Gas Storage and Separation
The large surface area and tunable structures of Zr-MOFs allow for efficient gas storage and separation. This is particularly relevant for the capture of carbon dioxide from industrial emissions, a critical step in combating climate change. Additionally, these frameworks can be tailored for the storage of hydrogen, contributing to the development of clean energy technologies .
Heterogeneous Catalysis
In the field of catalysis, Zr-MOFs serve as robust platforms for heterogeneous catalysis applications. Their stability and the possibility of functionalizing with active sites make them suitable for various catalytic reactions, including those important in the production of fine chemicals and pharmaceuticals .
Chemical Sensing
The compound’s inclusion in Zr-MOFs also extends to chemical sensing applications. The frameworks can be engineered to detect a wide range of chemicals, making them valuable for environmental monitoring, industrial process control, and even medical diagnostics .
Biomedical Applications
Zirconium compounds, due to their biocompatibility, find applications in the biomedical field. They can be used in drug delivery systems, where controlled release of therapeutics is required. Moreover, their imaging contrast properties are explored in MRI and other imaging techniques .
Solar Energy and Water Treatment
Organometallic compounds like Zirconium, dichlorobis[(1,2,3,3a,7a-eta)-1H-inden-1-yl]-, are being researched for their potential in solar energy applications. They may contribute to the development of non-toxic methods for producing gold nanoparticles, which are used in photovoltaic cells. Additionally, their role in water treatment technologies is an area of growing interest, particularly in the removal of contaminants from water sources .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for Zirconium, dichlorobis[(1,2,3,3a,7a-eta)-1H-inden-1-yl]- involves the reaction of zirconium tetrachloride with 1H-indene in the presence of a reducing agent to form zirconocene dichloride. The zirconocene dichloride is then reacted with 1H-indene in the presence of a reducing agent to form Zirconium, dichlorobis[(1,2,3,3a,7a-eta)-1H-inden-1-yl]-.", "Starting Materials": [ "Zirconium tetrachloride", "1H-indene", "Reducing agent" ], "Reaction": [ "Step 1: Zirconium tetrachloride is reacted with 1H-indene in the presence of a reducing agent to form zirconocene dichloride.", "Step 2: Zirconocene dichloride is reacted with 1H-indene in the presence of a reducing agent to form Zirconium, dichlorobis[(1,2,3,3a,7a-eta)-1H-inden-1-yl]-." ] } | |
CAS RN |
12148-49-1 |
Product Name |
Zirconium, dichlorobis[(1,2,3,3a,7a-eta)-1H-inden-1-yl]- |
Molecular Formula |
C18H14Cl2Z |
Molecular Weight |
392.4 g/mol |
IUPAC Name |
dichlorozirconium(2+);1H-inden-1-ide |
InChI |
InChI=1S/2C9H7.2ClH.Zr/c2*1-2-5-9-7-3-6-8(9)4-1;;;/h2*1-7H;2*1H;/q2*-1;;;+4/p-2 |
InChI Key |
OLWNTZDHHWRPPI-UHFFFAOYSA-L |
SMILES |
[CH-]1C=CC2=CC=CC=C21.[CH-]1C=CC2=CC=CC=C21.Cl[Zr+2]Cl |
Canonical SMILES |
[CH-]1C=CC2=CC=CC=C21.[CH-]1C=CC2=CC=CC=C21.Cl[Zr+2]Cl |
Other CAS RN |
12148-49-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Imidazo[1,2-a]pyridine-2-carbonitrile](/img/structure/B1590944.png)

![N-[6-[Carbonochloridoyl(methyl)amino]hexyl]-N-methylcarbamoyl chloride](/img/structure/B1590946.png)



![4,7-Difluorobenzo[d]thiazol-2-amine](/img/structure/B1590955.png)
